4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide

Catalog No.
S1521259
CAS No.
757251-54-0
M.F
C12H10FN3O2
M. Wt
247.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide

CAS Number

757251-54-0

Product Name

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide

IUPAC Name

4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide

Molecular Formula

C12H10FN3O2

Molecular Weight

247.22 g/mol

InChI

InChI=1S/C12H10FN3O2/c13-9-5-7(1-2-10(9)14)18-8-3-4-16-11(6-8)12(15)17/h1-6H,14H2,(H2,15,17)

InChI Key

TYOBRHWHVZDWNB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC2=CC(=NC=C2)C(=O)N)F)N

Synonyms

4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide;4-(4-Amino-3-fluorophenoxy)picolinamide;4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide;

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=NC=C2)C(=O)N)F)N

Medicinal Chemistry

Application Summary: The compound is used as a reagent in the synthesis of heterocyclic urea derivatives . These derivatives are being studied as potential kinase inhibitors for the treatment of myeloproliferative and other diseases .

Methods of Application: The synthesis of these derivatives involves the reaction of 4-amino-3-fluorophenol with 2-pyridinecarboxylic acid. The resulting product then undergoes a subsequent reaction with thionyl chloride and formamide.

Results and Outcomes: The compound has shown potential in the development of novel therapeutics that target P2X7 receptors. It has also been suggested for use in the development of diagnostic tools that can detect P2X7 receptor expression levels in cancer cells.

Synthesis of Drugs and Pesticides

Application Summary: The compound can be used to synthesize drugs and pesticides containing pyridine structures, which play an important role in the regulation of biological activity .

Methods of Application: The methods of application would involve chemical synthesis procedures to create drugs and pesticides that contain pyridine structures .

Results and Outcomes: The outcomes of such applications could potentially lead to the development of more effective drugs and pesticides .

Treatment of Hyper-proliferative Disorders

Application Summary: The compound is described for treating hyper-proliferative disorders such as cancers, tumors, lymphomas, sarcomas, and leukemias .

Methods of Application: The methods of application would involve the use of the compound in therapeutic formulations designed to target and treat hyper-proliferative disorders .

Results and Outcomes: The outcomes of such applications could potentially lead to more effective treatments for a variety of hyper-proliferative disorders .

Fluorination Reagents

Application Summary: This compound can be used as a fluorination reagent in various chemical reactions .

Methods of Application: The methods of application would involve using this compound as a fluorinating agent in chemical reactions to introduce a fluorine atom or fluorine-containing functional group to a molecule .

Results and Outcomes: The outcomes of such applications could potentially lead to the synthesis of a wide range of fluorinated compounds, which are often used in the pharmaceutical and agrochemical industries .

Development of P2X7 Receptor Therapeutics

Application Summary: This compound has potential implications in the development of novel therapeutics that target P2X7 receptors.

Methods of Application: The methods of application would involve the use of this compound in the synthesis of drugs that can bind to and modulate the activity of P2X7 receptors.

Results and Outcomes: The outcomes of such applications could potentially lead to the development of new treatments for a variety of diseases, including cancer and inflammatory disorders.

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide is a chemical compound notable for its unique structure and potential applications in pharmaceuticals. Its molecular formula is C16H17N3O2, and it has a molecular weight of approximately 285.33 g/mol. The compound features a pyridine ring substituted with both an amino group and a fluorophenoxy moiety, which contributes to its biological activity and solubility characteristics.

The synthesis of 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide typically involves the reaction between 4-chloro-N-methylpyridine-2-carboxamide and 4-amino-3-fluorophenol. This reaction is facilitated by the presence of a base, such as potassium tert-butoxide, in a solvent like N,N-dimethylacetamide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-amino-3-fluorophenol attacks the electrophilic carbon in the pyridine derivative, resulting in the formation of the target compound .

Research indicates that 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide exhibits significant biological activity, particularly in the context of cancer treatment. It has been studied for its potential as an anti-cancer agent, with mechanisms involving inhibition of specific kinases that are crucial for tumor growth and proliferation. Toxicological assessments have shown that it can be harmful if ingested and may cause skin irritation .

Method 1: Nucleophilic Substitution

  • Reactants: 4-chloro-N-methylpyridine-2-carboxamide and 4-amino-3-fluorophenol.
  • Conditions: The reaction is conducted in N,N-dimethylacetamide with potassium tert-butoxide as a base.
  • Procedure: The reactants are mixed under stirring at elevated temperatures until completion.

Method 2: Acid-Catalyzed Hydrolysis

  • Reactants: 4-chloro-N-methylpyridine-2-carboxamide hydrochloride.
  • Conditions: Toluene as solvent, with water and sodium hydroxide added to generate an acid in situ.
  • Procedure: The mixture is stirred for a specified duration, followed by phase separation to isolate the product .

The primary applications of 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide are in medicinal chemistry, particularly as a lead compound for developing anti-cancer drugs. Its unique structure allows for modifications that can enhance efficacy and reduce side effects. Additionally, it may serve as a research tool in biochemical assays targeting specific pathways involved in cancer progression.

Interaction studies have shown that this compound can bind to various biological targets, influencing pathways critical for cell survival and proliferation. Its interaction with kinases involved in cancer signaling has been a focal point of research, suggesting that it may inhibit their activity effectively, thus impacting tumor growth positively .

Several compounds share structural similarities with 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide, including:

Compound NameStructural FeaturesUnique Characteristics
4-(3-Fluorophenoxy)pyridine-2-carboxamideSimilar fluorinated phenoxy groupDifferent substitution pattern on the pyridine ring
N-(4-Amino-3-fluorophenyl)carbamic acidAmino group attached to a different aromatic systemLacks the pyridine component
4-(Aminophenyl)pyridine-2-carboxamideAmino group on the phenyl ringNo fluorine substitution

These compounds illustrate variations in functional groups and substitution patterns that can influence their biological activity and pharmacological properties.

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Dates

Last modified: 08-15-2023

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